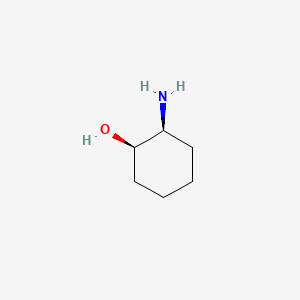

(1R,2S)-2-aminocyclohexanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2S)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereocontrolled Synthetic Methodologies for 1r,2s 2 Aminocyclohexanol and Derivatives

Established Synthetic Routes for Enantiopure (1R,2S)-2-Aminocyclohexanol

Stereoselective Reduction Approaches

Stereoselective reduction strategies aim to directly form the desired (1R,2S) stereochemistry from a prochiral precursor. These methods are often highly efficient, avoiding the need for separation of stereoisomers in later steps.

Asymmetric hydrogenation of α-amino ketones presents a direct route to chiral 1,2-amino alcohols. nih.govresearchgate.net This approach involves the reduction of the ketone functionality in the presence of a chiral catalyst, which directs the hydrogenation to occur from a specific face of the molecule, thereby establishing the desired stereocenters.

Recent advancements have demonstrated the efficacy of cobalt-catalyzed asymmetric hydrogenation for the synthesis of chiral vicinal amino alcohols from α-primary amino ketones. nih.gov This method offers high yields and excellent enantioselectivities (up to 99% ee) within short reaction times. nih.gov The success of this strategy often relies on an amino-group-assisted coordination to the metal center, which enhances both the activity and selectivity of the catalyst. nih.gov

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| Cobalt-based catalyst | α-Primary Amino Ketones | Up to 99% | High | nih.gov |

| Iridium-SpiroAP catalyst | α-Amino Ketones | Up to 99.9% | Excellent | researchgate.net |

This table presents data on the catalytic hydrogenation of α-amino ketones for the synthesis of chiral amino alcohols.

Another key strategy involves the stereoselective reduction of cis-2-aminocyclohexanone derivatives. smolecule.com The "cis" configuration of the starting material, where the amino group is on the same face of the ring as the incoming hydride, sterically influences the approach of the reducing agent. This directs the formation of the hydroxyl group to yield the desired (1R,2S)-2-aminocyclohexanol. A variety of reducing agents can be employed for this transformation. smolecule.com

Resolution of Racemic Mixtures

Resolution of racemic mixtures is a classical and widely practiced approach for obtaining enantiomerically pure compounds. jackwestin.com This methodology starts with a racemic mixture of the target molecule and separates the two enantiomers.

One of the most common resolution techniques involves the formation of diastereomeric salts using a chiral resolving agent. jackwestin.com Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization. However, when a racemic mixture of an amine, such as 2-aminocyclohexanol (B3021766), is reacted with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed. Diastereomers have different physical properties and can therefore be separated. jackwestin.com

Mandelic acid is a frequently used chiral resolving agent for 2-aminocyclohexanol derivatives. nih.govacs.orgacs.orgorgsyn.org By reacting racemic trans-2-(N-benzyl)amino-1-cyclohexanol with (R)- or (S)-mandelic acid, the corresponding diastereomeric salts can be formed and then separated by fractional crystallization. nih.govacs.orgacs.org Subsequent liberation of the amine from the separated salt yields the enantiopure amino alcohol. orgsyn.org This method has been shown to produce both enantiomers with over 99% enantiomeric excess (ee). nih.govacs.org

L-Di-p-toluoyl tartaric acid (L-DBTA) is another effective resolving agent. The resolution process with L-DBTA involves the selective crystallization of one diastereomeric salt from a solution, which upon acidification and extraction, yields the enantiomerically pure (1R,2S)-2-aminocyclohexanol with greater than 99% ee.

| Resolving Agent | Racemic Substrate | Enantiomeric Excess (ee) of Product | Reference |

| (R)- and (S)-Mandelic Acid | 2-aminocyclohexanol derivatives | >99% | nih.govacs.org |

| L-Di-p-toluoyl tartaric acid (L-DBTA) | cis-2-aminocyclohexanol | >99% |

This table summarizes the use of chiral resolving agents for the resolution of racemic 2-aminocyclohexanol.

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs), are powerful tools for the analytical and preparative separation of enantiomers. csfarmacie.czvt.edu Chiral HPLC has become a standard for determining enantiomeric purity. americanpharmaceuticalreview.com

In this technique, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. csfarmacie.cz This method is highly versatile and can be applied to a wide range of chiral compounds. vt.edu The enantiomeric excess of (1R,2S)-2-aminocyclohexanol and its derivatives can be precisely determined using chiral HPLC analysis. orgsyn.orggoogle.com

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. baranlab.orgmdpi.com This approach leverages the inherent chirality of these natural molecules to construct complex chiral targets, thereby avoiding the need for de novo asymmetric synthesis. baranlab.orgmdpi.com Common sources for the chiral pool include amino acids, carbohydrates, and terpenes. uh.edu

For the synthesis of (1R,2S)-2-aminocyclohexanol, a plausible chiral pool starting material could be an enantiopure amino acid. The synthesis would involve a series of chemical transformations designed to convert the amino acid's stereocenters into the desired stereochemistry of the target cyclohexanol (B46403) ring. This strategy is advantageous as it often involves well-established reaction pathways and can lead to high enantiomeric purity in the final product. researchgate.netsemanticscholar.org The core principle is to maintain and transfer the chirality from the starting material to the final product through a sequence of stereospecific reactions. baranlab.org

Asymmetric Ring-Opening Reactions

Asymmetric ring-opening of meso-epoxides is a powerful method for the synthesis of enantiomerically enriched vicinal amino alcohols. organic-chemistry.org This strategy involves the desymmetrization of a prochiral epoxide, such as cyclohexene (B86901) oxide, using a chiral catalyst or reagent. organic-chemistry.orgmdpi.com

Amination of Cyclohexene Oxide

The direct amination of cyclohexene oxide presents a straightforward route to 2-aminocyclohexanol derivatives. This reaction involves the nucleophilic attack of an amine on one of the electrophilic carbons of the epoxide ring. To achieve the desired (1R,2S) stereochemistry, the reaction must be guided by a chiral catalyst that selectively activates one of the enantiotopic faces of the epoxide and controls the trajectory of the incoming amine nucleophile. Various catalytic systems have been developed to achieve high yields and enantioselectivities in this transformation. researchgate.net

Meso-Epoxide Opening with Chiral Catalysts

The desymmetrization of meso-epoxides like cyclohexene oxide with amine nucleophiles, facilitated by chiral catalysts, is a well-established and highly effective strategy for producing enantiomerically pure trans-β-amino alcohols. organic-chemistry.orgmdpi.com A variety of chiral metal complexes have been shown to be effective catalysts for this transformation.

One notable example is the use of scandium tris(dodecyl sulfate) (Sc(DS)₃) in conjunction with a chiral bipyridine ligand. This system effectively catalyzes the asymmetric ring-opening of meso-epoxides with aromatic amines in water, affording β-amino alcohols in high yields and with excellent enantioselectivities. organic-chemistry.org The use of water as a solvent is particularly advantageous due to its safety, low cost, and environmental benefits. organic-chemistry.org

Another class of effective catalysts includes chiral Schiff base ligands complexed with metal ions. These catalysts have been successfully employed in the asymmetric ring-opening of cyclohexene oxide with various nucleophiles. scielo.org.mxredalyc.org The steric and electronic properties of the Schiff base ligand can be fine-tuned to optimize the enantioselectivity of the reaction. scielo.org.mxredalyc.org For instance, increasing the steric bulk on the Schiff base can create a more rigid and crowded catalytic environment, leading to enhanced enantioselectivity. scielo.org.mx

Below is a table summarizing the results of asymmetric ring-opening of cyclohexene oxide with different catalysts and amines:

| Catalyst System | Amine Nucleophile | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Sc(DS)₃ / Chiral Bipyridine | Aniline | Water | 95 | 92 |

| Sc(DS)₃ / Chiral Bipyridine | 4-Methoxyaniline | Water | 91 | 95 |

| Ti(O-i-Pr)₄ / Chiral Schiff Base | Aniline | CH₂Cl₂ | 85 | 88 |

| Yb(OTf)₃ / Chiral Ligand | Benzylamine | Toluene | 90 | 94 |

Biocatalytic Approaches to (1R,2S)-2-Aminocyclohexanol

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. springernature.com Enzymes, as chiral catalysts, can perform highly specific transformations, making them ideal for the synthesis of enantiomerically pure compounds like (1R,2S)-2-aminocyclohexanol. springernature.com

Enzymatic Hydrolysis of Acetate (B1210297) Derivatives

One biocatalytic strategy for obtaining enantiomerically pure (1R,2S)-2-aminocyclohexanol is through the kinetic resolution of a racemic mixture of its acetate derivative. This process typically employs hydrolases, such as lipases or esterases, which can selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted. rsc.orgresearchgate.net

For instance, a racemic mixture of N-acetyl-2-aminocyclohexyl acetate can be subjected to enzymatic hydrolysis. A lipase (B570770) that preferentially hydrolyzes the (1S,2R)-enantiomer would yield (1S,2R)-N-acetyl-2-aminocyclohexanol and unreacted (1R,2S)-N-acetyl-2-aminocyclohexyl acetate. The unreacted acetate can then be separated and hydrolyzed chemically to afford the desired (1R,2S)-2-aminocyclohexanol with high enantiomeric purity. The success of this method relies on the high enantioselectivity of the chosen enzyme. rsc.org

Artificial Cascade Biocatalysis for Amino Alcohol Synthesis

Artificial cascade biocatalysis involves the combination of multiple enzymes in a one-pot reaction to perform a series of sequential transformations, mimicking metabolic pathways. researchgate.net This approach is highly efficient as it avoids the isolation of intermediates, reduces waste, and can lead to high product yields and stereoselectivity. researchgate.net

A potential bienzymatic cascade for the synthesis of (1R,2S)-2-aminocyclohexanol could start from cyclohexene. The first step would involve an epoxidase to convert cyclohexene to cyclohexene oxide. In the subsequent step, an amino-lyase could catalyze the stereoselective addition of ammonia (B1221849) to the epoxide, yielding the desired (1R,2S)-2-aminocyclohexanol. A three-enzyme cascade has been described for the synthesis of secondary amines from cycloalkanes, involving a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and a reductive aminase. manchester.ac.uk Such a system could be adapted for the synthesis of (1R,2S)-2-aminocyclohexanol, demonstrating the potential of multi-enzyme cascades in synthesizing chiral amino alcohols. researchgate.netmanchester.ac.uk

| Starting Material | Biocatalytic System | Key Enzymes | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Cyclohexane (B81311) | Three-enzyme cascade | P450 monooxygenase, Alcohol dehydrogenase, Reductive aminase | Cyclohexylamine | High | >99 |

| Racemic N-acetyl-2-aminocyclohexyl acetate | Kinetic Resolution | Lipase | (1R,2S)-N-acetyl-2-aminocyclohexyl acetate | ~50 | >99 |

Derivatization Strategies from (1R,2S)-2-Aminocyclohexanol

(1R,2S)-2-aminocyclohexanol is a valuable chiral building block in organic synthesis, largely due to the presence of two distinct functional groups—an amine and a hydroxyl group—on a stereochemically defined cyclohexane scaffold. smolecule.com This arrangement allows for a variety of derivatization strategies to access a wide range of more complex molecules. The cis-relationship of the amino and hydroxyl groups can influence the stereochemical outcome of reactions, enabling its use in the synthesis of chiral molecules and as a ligand in asymmetric catalysis.

N-Alkylation and Acylation Reactions

The primary amine of (1R,2S)-2-aminocyclohexanol is readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental for introducing substituents that can modulate the compound's chemical properties or prepare it for further synthetic steps.

N-Alkylation involves the reaction of the amino group with alkylating agents, typically alkyl halides. Due to the cis configuration of (1R,2S)-2-aminocyclohexanol, intramolecular hydrogen bonding between the amino and hydroxyl groups can influence reactivity, often favoring monoalkylation over dialkylation. Common conditions for N-alkylation involve the use of an alkyl halide in the presence of a base to neutralize the acid generated during the reaction. smolecule.com

N-Acylation converts the primary amine into an amide using acylating agents like acyl chlorides or anhydrides. smolecule.com This reaction is typically high-yielding and is often used to protect the amine functionality or to introduce specific acyl groups that are part of a larger target molecule. In the case of (1R,2S)-2-aminocyclohexanol, acylation can sometimes occur at both the nitrogen and oxygen atoms, leading to O,N-diacylated products, particularly when using excess acylating agent.

The following table summarizes typical N-alkylation and acylation reactions for (1R,2S)-2-aminocyclohexanol.

| Reaction Type | Reagents/Conditions | Major Product(s) | Key Observations |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF | N-Monoalkylated derivatives | The cis configuration favors monoalkylation. |

| N-Acylation (Acetylation) | Excess acetic anhydride, pyridine | O,N-Diacetyl derivatives | Preferential O-acetylation can be observed due to neighboring group participation. |

| N-Acylation | Acyl chlorides | Amides (N-acylated derivatives) | A general method for forming amides from the primary amine. smolecule.com |

Formation of Protected Derivatives (e.g., N-Boc protection)

In multistep syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent it from interfering with reactions at other sites in the molecule. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. derpharmachemica.comsigmaaldrich.com

The N-Boc protection of (1R,2S)-2-aminocyclohexanol is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The reaction can be performed under various conditions, including aqueous or anhydrous environments, often in the presence of a base. organic-chemistry.org The choice of solvent and base can be optimized to achieve high yields and selectivity. For amino alcohols, conditions can be selected to ensure chemoselective N-protection without affecting the hydroxyl group. derpharmachemica.com

The table below outlines common methods for the N-Boc protection of amines, which are applicable to (1R,2S)-2-aminocyclohexanol.

| Reagent | Conditions | Key Features |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, NaHCO₃), Dioxane/Water | A common and effective method with easy removal of by-products. |

| Di-tert-butyl dicarbonate (Boc₂O) | Methanol, Room Temperature | Suitable for amines with higher nucleophilicity; no additional base may be needed. |

| Di-tert-butyl dicarbonate (Boc₂O) | Catalyst (e.g., Amberlite-IR 120), Solvent-free | An environmentally friendly method with a reusable heterogeneous catalyst. derpharmachemica.com |

| Di-tert-butyl dicarbonate (Boc₂O) | CH₂Cl₂, Triethylamine, Sodium triacetoxyborohydride | Used in one-pot tandem reductive amination/N-Boc protection procedures. nih.gov |

Synthesis of Polyfunctionalized Analogues

(1R,2S)-2-aminocyclohexanol serves as a chiral scaffold for the synthesis of more complex, polyfunctionalized molecules, particularly chiral ligands used in asymmetric catalysis. The stereochemically defined 1,2-amino alcohol moiety is a privileged structure found in many successful ligands for metal-catalyzed reactions.

Derivatization often involves reactions at both the amino and hydroxyl groups to build larger, often multidentate, ligand structures. For instance, condensation reactions of the amino group with aldehydes or carboxylic acids can be used to construct tetradentate ligands that can coordinate to metal centers. nih.gov The resulting chiral metal complexes are then used to catalyze asymmetric transformations, such as the hydrogenation of ketones, with high enantioselectivity. nih.gov

The versatility of (1R,2S)-2-aminocyclohexanol allows for the creation of diverse ligand libraries, which are essential for the development of new catalytic processes. pharmtech.com

Examples of ligand types and synthetic strategies starting from aminocyclohexanol derivatives are presented in the table below.

| Analogue/Ligand Type | Synthetic Strategy | Application |

|---|---|---|

| Chiral Tetradentate Ligands | Condensation reaction between a 1,2-diaminocyclohexane scaffold and aldehydes or carboxylic acids. nih.gov | Manganese-catalyzed asymmetric hydrogenation of ketones. nih.gov |

| Monodentate Phosphoramidite Ligands | Reaction of the amino alcohol with phosphorus chlorides. Based on general synthesis of MonoPhos ligands. pharmtech.com | Rhodium-, iridium-, and ruthenium-catalyzed asymmetric hydrogenation. pharmtech.com |

| Oxazole-Pyrimidine (PYMCOX) Ligands | Multi-step synthesis involving nucleophilic addition of a chiral aminophenol to cyanopyrimidines. dicp.ac.cn | Nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones. dicp.ac.cn |

1r,2s 2 Aminocyclohexanol As a Chiral Auxiliary in Asymmetric Synthesis

Role in Stereoselective Phosphine (B1218219) Oxide Synthesis

The synthesis of P-chiral phosphine oxides is of significant interest due to their application as chiral ligands in catalysis and as precursors to other valuable organophosphorus compounds. One established strategy for controlling stereochemistry at the phosphorus center involves the use of chiral 1,2-amino alcohols as auxiliaries. While specific literature detailing the application of (1R,2S)-2-aminocyclohexanol in this context is not extensively documented, the general methodology provides a framework for its potential role. The process typically involves the formation of a cyclic intermediate, which masks the prochiral phosphorus center and allows for a diastereoselective introduction of substituents.

Diastereoselective Formation of P(V) Oxazaphospholidine Intermediates

The synthesis generally commences with the reaction of a dichlorophosphine with a chiral 1,2-amino alcohol, such as (1R,2S)-2-aminocyclohexanol, in the presence of a base. This reaction leads to the formation of a 2-chloro-1,3,2-oxazaphospholidine. Subsequent oxidation of this P(III) species, for instance with oxygen or another suitable oxidant, yields a diastereomeric mixture of P(V) oxazaphospholidine intermediates. The stereochemistry of the amino alcohol auxiliary directs the facial selectivity of the subsequent nucleophilic attack on the phosphorus atom. The rigid, fused-ring structure of the oxazaphospholidine, derived from the cyclohexane (B81311) backbone of the auxiliary, is crucial for inducing high diastereoselectivity in the following steps. In related systems using various enantiopure 1,2-amino alcohols for the synthesis of oligonucleoside phosphorothioates, the structure of the amino alcohol has been shown to be a critical factor in determining the diastereoselectivity of phosphitylation reactions. nih.gov

Stereospecific Ring-Opening with Organometallic Reagents

Once the diastereomerically enriched P(V) oxazaphospholidine intermediate is obtained, the next step involves the stereospecific ring-opening of this cyclic compound. This is typically achieved by reacting the intermediate with an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li). The nucleophilic alkyl or aryl group from the organometallic reagent attacks the phosphorus center, displacing one of the heteroatoms of the ring. This reaction proceeds with a high degree of stereospecificity, typically with inversion of configuration at the phosphorus atom. The choice of the nucleophile and reaction conditions is critical for achieving a clean and efficient ring-opening, leading to the formation of a phosphinamide or a phosphinate ester, where one of the desired substituents has been installed on the phosphorus atom.

Enantioselective Cleavage of P-O Bonds

Following the introduction of the first nucleophile, the second substituent is introduced by the cleavage of the remaining P-O or P-N bond of the now acyclic intermediate. For instance, if the ring-opening step resulted in a phosphinamide, a second, different organometallic reagent can be used to displace the amino alcohol auxiliary, again proceeding with a defined stereochemical outcome, often inversion. This final nucleophilic substitution step generates the desired P-chiral phosphine oxide, and the chiral auxiliary is released, often in a form that allows for its recovery and reuse. The success of this method hinges on the differentiated reactivity of the P-O and P-N bonds, allowing for sequential and controlled cleavage. nih.gov In related oxazaphospholidine-2-thiones derived from norephedrine, reaction with alkoxides can lead to cleavage of either the P-O or P-N bond, depending on whether the product is under kinetic or thermodynamic control. rsc.org

Theoretical Studies and Mechanistic Insights

Utilization in Other Chiral Auxiliary Applications

Beyond the synthesis of P-chiral compounds, amino alcohol-based chiral auxiliaries are widely employed in various asymmetric transformations, most notably in the stereoselective formation of carbon-carbon bonds.

Asymmetric Alkylation/Cyclization Reactions

(1R,2S)-2-Aminocyclohexanol and its analogues are effective chiral auxiliaries in asymmetric alkylation reactions. The auxiliary is typically first converted into an oxazolidinone, which is then acylated. Deprotonation of the α-carbon of the acyl group with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The conformation of this enolate is rigidly controlled by the chiral auxiliary, leading to highly diastereoselective alkylation upon reaction with an electrophile (e.g., an alkyl halide).

A study utilizing the closely related (1S,2R)-2-aminocyclopentan-1-ol as a chiral auxiliary in the form of an oxazolidinone demonstrated excellent diastereofacial selectivity (>99% de) in alkylation reactions with various aldehydes. nih.gov The subsequent removal of the chiral auxiliary under mild conditions, for example, using lithium hydroperoxide, yields the enantiomerically enriched carboxylic acid, and the auxiliary can often be recovered. nih.gov

Table 1: Asymmetric Alkylation using a (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol nih.gov

| Electrophile (Aldehyde) | Diastereomeric Excess (de) | Isolated Yield (%) |

| Benzaldehyde (B42025) | >99% | 78% |

| p-Anisaldehyde | >99% | 80% |

| p-Nitrobenzaldehyde | >99% | 75% |

| Cinnamaldehyde | >99% | 70% |

The high levels of stereocontrol are attributed to the conformationally constrained structure of the bicyclic oxazolidinone system, which effectively blocks one face of the enolate from the incoming electrophile. This strategy provides a reliable method for the synthesis of α-substituted chiral carboxylic acids, which are important building blocks in organic synthesis.

Construction of Complex Chiral Molecules

The utility of chiral auxiliaries derived from cyclic amino alcohols is prominently demonstrated in the asymmetric synthesis of complex chiral molecules, such as natural products and biologically active compounds. The rigid conformational structure of auxiliaries derived from precursors like (1R,2S)-2-aminocyclohexanol provides a well-defined stereochemical environment, enabling high levels of stereocontrol in carbon-carbon bond-forming reactions. This section explores the application of such auxiliaries in the construction of intricate molecular architectures.

A notable example of the application of a chiral auxiliary derived from a substituted aminocyclohexanol is in the total synthesis of (+)-linalool oxide. In this synthesis, the chiral auxiliary (-)-(1S,2R)-trans-2-tritylcyclohexanol ((-)-TTC), which shares the same stereochemical backbone as (1R,2S)-2-aminocyclohexanol, was employed to direct the stereochemical outcome of a key permanganate-mediated oxidative cyclization. The bulky trityl group on the auxiliary provides significant steric hindrance, effectively shielding one face of the molecule and leading to a highly diastereoselective reaction. researchgate.netsoton.ac.uknih.gov

The substrate, a 2-methylenehept-5-enoate esterified with the (-)-TTC auxiliary, underwent cyclization to form a 2,5-substituted tetrahydrofuran (B95107) diol. This reaction proceeded with outstanding diastereoselectivity, achieving a diastereomeric ratio of approximately 97:3. nih.gov The high level of stereocontrol is attributed to the conformational rigidity of the cyclohexyl-based auxiliary, which dictates the trajectory of the incoming reagents. Following the cyclization, the chiral auxiliary was cleaved and recovered, and the resulting chiral diol was further elaborated to afford the target molecule, (+)-linalool oxide. researchgate.netsoton.ac.uk

The effectiveness of this approach is summarized in the table below, which details the key diastereoselective transformation in the synthesis of the (+)-linalool oxide precursor.

| Substrate | Chiral Auxiliary | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| 2-methylenehept-5-enoate | (-)-(1S,2R)-trans-2-tritylcyclohexanol ((-)-TTC) | 2,5-substituted THF diol | ~97:3 | nih.gov |

Further illustrating the power of this class of chiral auxiliaries, a derivative of the closely related (1S,2R)-2-aminocyclopentan-1-ol has been utilized to synthesize a conformationally constrained oxazolidinone. This auxiliary demonstrated exceptional diastereofacial selectivity (>99% de) in asymmetric alkylation and aldol (B89426) reactions, which are fundamental processes in the construction of complex organic molecules. nih.govnih.gov In these reactions, the oxazolidinone auxiliary is first acylated, and the resulting imide is then deprotonated to form a chiral enolate. The rigid structure of the auxiliary effectively blocks one face of the enolate, leading to highly stereoselective reactions with various electrophiles.

The results of asymmetric aldol reactions using this cyclopentane-based auxiliary are presented in the following table.

| Aldehyde (Electrophile) | Product | Yield | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| Isobutyraldehyde | β-hydroxy imide | 80% | >99% | nih.gov |

| Benzaldehyde | β-hydroxy imide | 75% | >99% | nih.gov |

| trans-Cinnamaldehyde | β-hydroxy imide | 72% | >99% | nih.gov |

| Cyclohexanecarboxaldehyde | β-hydroxy imide | 70% | >99% | nih.gov |

These examples underscore the significant role that chiral auxiliaries derived from cyclic 1,2-amino alcohols, such as (1R,2S)-2-aminocyclohexanol and its analogues, play in the stereocontrolled synthesis of complex chiral molecules. The high degree of stereoinduction achieved in these reactions is crucial for the efficient construction of enantiomerically pure natural products and pharmaceuticals.

1r,2s 2 Aminocyclohexanol As a Chiral Ligand and Organocatalyst

Design and Synthesis of Ligands Derived from (1R,2S)-2-Aminocyclohexanol

The functional groups of (1R,2S)-2-aminocyclohexanol—a primary amine and a secondary alcohol—serve as versatile handles for derivatization, enabling the synthesis of a diverse range of chiral ligands and organocatalysts. The design of these molecules aims to leverage the inherent chirality of the aminocyclohexanol backbone to induce stereoselectivity in chemical transformations.

Schiff bases, or imines, are synthesized through the condensation reaction between a primary amine and an aldehyde or a ketone. iosrjournals.org The primary amine of (1R,2S)-2-aminocyclohexanol can react with various carbonyl compounds, typically under acid or base catalysis, to form chiral Schiff base ligands. iosrjournals.org These ligands feature an azomethine (-C=N-) group and can coordinate to metal centers through the nitrogen atom and potentially the oxygen atom of the hydroxyl group, forming stable chelate complexes. nih.gov

The general synthesis involves reacting the aminocyclohexanol with a selected aldehyde or ketone, often with removal of the water byproduct to drive the reaction to completion. While this synthetic route is straightforward, the specific application of Schiff bases derived directly from (1R,2S)-2-aminocyclohexanol in major catalytic processes is not extensively documented in preeminent literature.

Phosphine-amide ligands are a class of P,N-bidentate ligands that have found broad application in asymmetric catalysis. The synthesis of such a ligand from (1R,2S)-2-aminocyclohexanol would typically involve the formation of an amide bond by reacting the amino group with a phosphorus-containing carboxylic acid derivative or, more commonly, by reacting the amine with a chlorophosphine, such as chlorodiphenylphosphine, to form an aminophosphine (B1255530). nih.gov

These ligands can chelate to a metal center through both the "hard" nitrogen and "soft" phosphorus atoms, creating a robust chiral environment for catalysis. This ligand class is valuable in reactions like asymmetric hydrogenation and hydroformylation. nih.govsigmaaldrich.com While the synthesis of aminophosphine ligands from various chiral amines is a well-established strategy, specific examples detailing the synthesis and application of phosphine-amide ligands derived from (1R,2S)-2-aminocyclohexanol are not widely reported.

A highly successful strategy in organocatalysis involves the synthesis of prolinamide derivatives, which combine the catalytic prowess of L-proline with other chiral scaffolds. nih.gov Organocatalysts have been effectively synthesized by coupling L-proline with the amino group of 2-aminocyclohexanol (B3021766) derivatives. researchgate.net This is typically achieved through a standard peptide coupling reaction, where N-protected L-proline is activated (e.g., as an acid chloride or with a coupling agent like EDC) and reacted with (1R,2S)-2-aminocyclohexanol, followed by deprotection of the proline nitrogen.

The resulting prolinamide catalyst is bifunctional. The secondary amine of the proline moiety can form an enamine with a carbonyl donor, activating it for nucleophilic attack, while the amide N-H and the cyclohexanol (B46403) O-H groups can act as hydrogen-bond donors to activate the electrophile and control the orientation of the substrates in the transition state. researchgate.net This dual activation model is crucial for achieving high levels of stereoselectivity. researchgate.net

Application in Asymmetric Catalysis

Ligands and organocatalysts derived from (1R,2S)-2-aminocyclohexanol have demonstrated their utility in key asymmetric transformations, effectively translating the chirality of the aminocyclohexanol backbone into high enantioselectivity in the products.

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones, imines, and olefins, typically using isopropanol (B130326) or formic acid as the hydrogen source. acs.orgrsc.org Chiral ligands derived from 2-aminocyclohexanol have been successfully employed in the ruthenium-catalyzed ATH of aryl ketones. nih.gov In these systems, the ligand coordinates to the metal center, creating a chiral catalytic species that preferentially reduces one enantiotopic face of the ketone. This application has yielded secondary alcohols with excellent enantiomeric excess, reaching up to 96% ee. nih.gov The success of these ligands underscores the efficacy of the aminocyclohexanol framework in creating a selective environment for the hydride transfer from the hydrogen donor to the substrate. nih.gov

| Substrate | Ligand Type | Metal | Product | Enantiomeric Excess (ee) |

| Aryl Ketones | 2-Aminocyclohexanol derivative | Ruthenium | Chiral Secondary Alcohol | Up to 96% |

The direct asymmetric aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Prolinamide organocatalysts derived from 2-aminocyclohexanols have proven to be highly effective for this transformation. researchgate.net These bifunctional catalysts facilitate the reaction between a ketone (e.g., cyclohexanone) and an aldehyde. The reaction proceeds via an enamine intermediate formed between the ketone and the proline moiety of the catalyst. The catalyst's amide and hydroxyl groups then orient the incoming aldehyde through hydrogen bonding, directing the facial attack of the enamine.

This catalytic system has achieved high levels of stereocontrol, affording the corresponding aldol products with excellent yields, diastereoselectivities (up to 99:1), and enantioselectivities (up to 97% ee). researchgate.net The performance of these catalysts highlights a successful design strategy where the chiral aminocyclohexanol scaffold complements the proline catalytic center to create a highly organized, stereodifferentiating transition state. researchgate.net

| Ketone | Aldehyde | Catalyst | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) | Yield (%) |

| Cyclohexanone | 4-Nitrobenzaldehyde | Prolinamide from 2-aminocyclohexanol | 99:1 | 97% (anti) | 99 |

| Cyclohexanone | 4-Chlorobenzaldehyde | Prolinamide from 2-aminocyclohexanol | 99:1 | 96% (anti) | 95 |

| Cyclohexanone | 2-Naphthaldehyde | Prolinamide from 2-aminocyclohexanol | 99:1 | 95% (anti) | 98 |

| Acetone | 4-Nitrobenzaldehyde | Prolinamide from 2-aminocyclohexanol | - | 75% | 80 |

Asymmetric Phenyl Transfer Reactions

Derivatives of (1R,2S)-2-aminocyclohexanol have proven to be effective ligands in the enantioselective addition of phenyl groups to aldehydes. Specifically, N-substituted trans-2-aminocyclohexanols have been utilized in the zinc-mediated phenyl transfer to benzaldehyde (B42025) derivatives.

Research by Schiffers and Bolm in 2006 demonstrated the application of various N-aryl-N-benzyl substituted aminocyclohexanols derived from the (1R,2S)-isomer in the asymmetric phenylation of p-tolualdehyde. The study revealed that the electronic properties of the N-aryl substituent significantly influence the enantioselectivity of the reaction. Ligands with electron-donating groups on the N-aryl moiety generally provided higher enantiomeric excesses (ee). For instance, the ligand bearing a p-methoxy-substituted N-phenyl group afforded the corresponding chiral diarylmethanol in up to 96% ee. In contrast, ligands with electron-withdrawing groups resulted in lower enantioselectivity. This suggests that a more electron-rich nitrogen atom in the ligand enhances the stereochemical control of the catalytic complex.

Table 1: Enantioselective Phenylation of p-Tolualdehyde using (1R,2S)-2-Aminocyclohexanol-Derived Ligands

| Entry | N-Aryl Substituent | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|

| 1 | Phenyl | 80 | 85 | R |

| 2 | p-Methoxyphenyl | 84 | 96 | R |

| 3 | p-Fluorophenyl | 82 | 84 | R |

Data sourced from Schiffers, I.; et al. J. Org. Chem. 2006, 71, 2320–2331.

Additions of Diorganozinc Reagents to Aldehydes

The catalytic enantioselective addition of diorganozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. (1R,2S)-2-aminocyclohexanol and its derivatives serve as effective chiral ligands for this transformation, facilitating the transfer of alkyl groups from zinc to the carbonyl carbon with high stereocontrol.

In these reactions, the amino alcohol is believed to react with the diorganozinc reagent to form a chiral zinc-aminoalkoxide complex. This complex then coordinates with the aldehyde, arranging the reactants in a well-defined transition state that favors the approach of the alkyl group to one of the two enantiotopic faces of the aldehyde. The steric and electronic properties of the substituents on both the nitrogen and the cyclohexane (B81311) ring of the ligand are crucial for achieving high enantioselectivity. Studies have shown that modifying the N-substituent on the aminocyclohexanol ligand can significantly impact the yield and enantiomeric excess of the resulting alcohol.

Table 2: Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde Catalyzed by N-Substituted (1R,2S)-2-Aminocyclohexanol Derivatives

| Entry | Ligand N-Substituent | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|

| 1 | H | 70 | 55 | R |

| 2 | Methyl | 78 | 65 | R |

| 3 | Benzyl | 85 | 72 | R |

Borane Reductions of Ketones

Chiral 1,2-amino alcohols are key precursors for the synthesis of oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. While (1R,2S)-2-aminocyclohexanol itself is not the most commonly cited precursor in seminal CBS reduction literature, its derivatives have been successfully applied in related asymmetric reductions, such as transfer hydrogenations.

In a study by Schiffers and Bolm, N-arylsulfonamide derivatives of (1R,2S)-2-aminocyclohexanol were used as catalysts for the asymmetric transfer hydrogenation of acetophenone, using isopropanol as the hydrogen source. The results indicated that the nature of the aryl group on the sulfonamide had a considerable effect on the enantioselectivity. The highest enantioselectivity, 89% ee, was achieved with the N-(2,4,6-trimethylphenyl)sulfonyl derivative. This demonstrates the utility of the (1R,2S)-2-aminocyclohexanol scaffold in creating a chiral environment for the stereoselective reduction of ketones.

Table 3: Asymmetric Transfer Hydrogenation of Acetophenone using (1R,2S)-2-Aminocyclohexanol-Derived Catalysts

| Entry | N-Sulfonyl Group | Conversion (%) | ee (%) | Configuration |

|---|---|---|---|---|

| 1 | Phenylsulfonyl | >98 | 75 | R |

| 2 | p-Tolylsulfonyl | >98 | 80 | R |

| 3 | 2,4,6-Trimethylphenylsulfonyl | >98 | 89 | R |

Data sourced from Schiffers, I.; et al. J. Org. Chem. 2006, 71, 2320–2331.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. This reaction typically relies on chiral phosphine (B1218219) ligands to control the enantioselectivity. While ligands derived from C2-symmetric 1,2-diamines, such as 1,2-diaminocyclohexane, are prominent in this field (e.g., the Trost ligand), the application of ligands synthesized from (1R,2S)-2-aminocyclohexanol is not widely reported in the literature. A comprehensive search did not yield significant examples of ligands derived from this specific amino alcohol being employed as the primary chiral source in palladium-catalyzed AAA reactions. This suggests that, despite its effectiveness in other areas of asymmetric catalysis, its structural features may be less suited for creating the specific chiral pocket required for high enantioselectivity in this particular transformation compared to other established ligand scaffolds.

Mechanistic Studies and Stereoselectivity Control in Catalysis

The stereochemical outcome of reactions catalyzed by (1R,2S)-2-aminocyclohexanol or its derivatives is dictated by the structure of the transition state assembly. The rigid chair-like conformation of the cyclohexane backbone and the trans relationship between the amino and hydroxyl groups are fundamental to establishing a predictable chiral environment.

In reactions such as the addition of organozinc reagents to aldehydes, the catalyst forms a dimeric zinc alkoxide complex. The prevailing model suggests a six-membered, chair-like transition state involving the chiral ligand, two zinc atoms, the aldehyde, and the alkyl group to be transferred. The steric hindrance provided by the ligand's substituents directs the aldehyde's orientation, thereby exposing one of its enantiotopic faces to nucleophilic attack. The cis-fused five-membered chelate ring formed by the amino alcohol with the metal center is crucial for the rigidity and efficacy of the catalyst.

Role of Intramolecular Hydrogen Bonding in Stereocontrol

Intramolecular hydrogen bonding plays a critical role in pre-organizing the structure of a catalyst or a catalyst-substrate complex, thereby enhancing stereocontrol. In catalysts derived from (1R,2S)-2-aminocyclohexanol, the proximity of the hydroxyl and amino groups allows for the potential formation of an intramolecular hydrogen bond, particularly in the protonated or metal-complexed state.

This interaction can significantly restrict the conformational flexibility of the ligand. By locking the ligand into a more rigid conformation, the hydrogen bond helps to create a more well-defined and predictable chiral environment around the catalytic center. For example, in a proposed transition state for the addition of a nucleophile to a coordinated aldehyde, a hydrogen bond between the ligand's N-H or O-H group and the aldehyde's carbonyl oxygen can serve as a secondary interaction. This "bifunctional" activation, where the ligand both directs the nucleophile and activates the electrophile, can lead to a more ordered transition state and, consequently, higher enantioselectivity. The presence of this hydrogen bond helps to precisely orient the substrate within the chiral pocket of the catalyst, ensuring a highly selective facial attack.

Computational Chemistry and DFT Studies of Transition States

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of asymmetric catalytic reactions and understanding the origins of stereoselectivity. While extensive DFT studies specifically modeling transition states involving (1R,2S)-2-aminocyclohexanol as the catalyst are not abundant in the literature, general principles derived from computational studies of similar 1,2-amino alcohol-catalyzed reactions are applicable.

DFT calculations on related systems, such as the addition of diethylzinc to benzaldehyde catalyzed by other β-amino alcohols, support transition state models where the catalyst and reagents form a bimetallic, six-membered ring structure. These studies allow for the calculation of the energies of competing diastereomeric transition states, which lead to the R and S products. The energy difference between these transition states (ΔΔG‡) directly correlates with the predicted enantiomeric excess. Such calculations have confirmed that stereoselectivity arises from minimizing steric repulsions between the aldehyde substituents, the transferring alkyl group, and the chiral ligand in the favored transition state. For ligands derived from aminocyclohexanol, DFT could model how the rigid cyclohexane backbone and N-substituents project into space to create these decisive steric interactions, validating the models proposed from experimental observations.

Conformational Analysis and Supramolecular Chemistry of 1r,2s 2 Aminocyclohexanol Systems

Intramolecular Interactions and Conformational Preferences

The cyclohexane (B81311) ring of (1R,2S)-2-aminocyclohexanol preferentially adopts a chair conformation, which is the most stable arrangement for six-membered rings. smolecule.com The molecule undergoes a rapid "ring flipping" process, leading to an equilibrium between two chair conformations. smolecule.com However, the presence and orientation of the amino and hydroxyl groups significantly influence this equilibrium.

The defining characteristic of (1R,2S)-2-aminocyclohexanol is its cis configuration, where the amino and hydroxyl groups are situated on the same face of the cyclohexane ring. smolecule.com This proximity creates specific steric and electronic interactions that are fundamental to its conformational preferences. smolecule.com

The cis arrangement of the amino and hydroxyl groups in (1R,2S)-2-aminocyclohexanol allows for the formation of a strong intramolecular hydrogen bond. This internal hydrogen bond, formed between the hydrogen of the hydroxyl group and the nitrogen of the amino group, plays a crucial role in stabilizing the molecule's conformation. smolecule.com Studies have shown that intramolecular hydrogen bonding in cis-vicinal amino alcohols is significantly stronger than in their trans-diequatorial counterparts. nih.gov This robust internal bonding reduces the tendency for intermolecular association, meaning the molecule is less likely to form hydrogen bonds with other molecules, especially in non-polar solvents. rsc.org The presence of this bond is a key factor in the compound's distinct chemical reactivity.

| Structural Feature | Description | Consequence | Reference |

|---|---|---|---|

| Stereochemistry | cis-configuration with (1R,2S) absolute stereochemistry. | Amino and hydroxyl groups are on the same face of the ring. | smolecule.com |

| Primary Conformation | Chair conformation. | Most stable arrangement for the cyclohexane ring. | smolecule.com |

| Key Intramolecular Interaction | Strong hydrogen bond between the vicinal -OH and -NH2 groups. | Stabilizes the molecular conformation and influences reactivity. | nih.gov |

| Intermolecular Interaction | Reduced tendency for intermolecular association due to strong intramolecular H-bonding. | Higher prevalence of intramolecularly bonded species in solution. | rsc.org |

The specific cis stereochemistry of (1R,2S)-2-aminocyclohexanol is the primary determinant of its conformational behavior and subsequent reactivity. The intramolecular hydrogen bond locks the molecule into a more rigid conformation compared to its trans isomer, where the functional groups are on opposite faces of the ring and cannot interact in this way. smolecule.com This conformational rigidity affects how the molecule interacts with other reagents. For instance, the strong intramolecular hydrogen bond can shield the amino group, leading to a preference for N-monoalkylation when reacting with smaller alkylating agents. This distinct behavior, imparted by its stereochemistry, makes (1R,2S)-2-aminocyclohexanol a valuable chiral building block in asymmetric synthesis for creating complex molecules with specific three-dimensional structures.

(1R,2S)-2-Aminocyclohexanol as a Molecular Switch

The concept of a molecular switch involves a molecule that can reversibly change its conformation and associated properties in response to an external stimulus. While aminocyclohexanol derivatives have been extensively studied as pH-triggered molecular switches, this functionality is almost exclusively associated with the trans isomers.

In trans-2-aminocyclohexanol derivatives, a powerful pH-triggered conformational change can be induced. pacific.eduresearchgate.net In a neutral or basic environment, the molecule exists in a conformational equilibrium. Upon acidification, the amino group is protonated, which then allows for the formation of a very strong intramolecular hydrogen bond with the nearby hydroxyl group. researchgate.netwestmont.edu This newly formed bond forces a dramatic conformational "flip" in the cyclohexane ring, which can be used to alter the orientation of other substituents attached to the ring. researchgate.net The energy associated with this interaction is significant, estimated to be above 10 kJ/mol. researchgate.net

However, this mechanism is not effective for the cis-isomer, (1R,2S)-2-aminocyclohexanol. As previously discussed, the cis configuration allows for a strong intramolecular hydrogen bond to exist before protonation. nih.gov Consequently, the addition of an acid and subsequent protonation of the amino group does not induce the same large-scale conformational flip that is the hallmark of the trans-isomer-based molecular switches. Studies on pH-sensitive liposomes (vesicles used in drug delivery) incorporating aminocyclohexanol derivatives showed that systems using the trans isomer triggered a rapid release of their contents upon acidification, while the corresponding cis isomer resulted in a markedly decreased release, indicating its ineffectiveness as a conformational trigger in this context. researchgate.netnih.gov

| Isomer | Intramolecular H-Bond (Neutral State) | Effect of Protonation | Efficacy as a Molecular Switch | Reference |

|---|---|---|---|---|

| trans-2-Aminocyclohexanol | Weak or absent. | Induces formation of a strong H-bond, causing a significant conformational flip. | High. Used as a powerful pH-trigger. | pacific.eduresearchgate.netwestmont.edu |

| cis-(1R,2S)-2-Aminocyclohexanol | Strong and pre-existing. | Does not induce a major conformational change. | Low. Ineffective for this application. | nih.govresearchgate.net |

The function of a conformational transmitter is to mechanically relay a change from one part of a molecule to another, which is the basis of allosteric systems. pacific.edu In these systems, binding or a change at one site affects the properties of a distant site. nih.gov The trans-2-aminocyclohexanol moiety has been successfully used as a pH-triggered conformational transmitter. westmont.edu The acid-induced ring flip acts as an impulse that is mechanically transmitted by the cyclohexane backbone to alter the conformation of a remote part of the molecule, thereby modulating its function. pacific.edu Given that (1R,2S)-2-aminocyclohexanol does not undergo the requisite pH-triggered conformational flip, it is not a suitable candidate for these applications.

Role in Host-Guest Chemistry and Crown Ether Systems

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. wikipedia.org Crown ethers are a class of macrocyclic host molecules known for their ability to selectively bind cations. thno.org

The application of (1R,2S)-2-aminocyclohexanol itself as either a host or guest in supramolecular systems is not extensively documented. Its small size and limited binding sites make it an unlikely candidate to function as a host molecule. While it could potentially act as a guest, its primary role in the literature is that of a chiral building block or synthon. Its well-defined stereochemistry is exploited in the synthesis of larger, more complex chiral molecules, which may then be incorporated into host-guest systems or as ligands for catalysis.

The related trans-aminocyclohexanol framework has been integrated into larger molecular structures, such as crown ethers, to act as a pH-sensitive switch that can modulate the host's binding properties. The conformational change in the aminocyclohexanol unit alters the shape of the attached crown ether ring, thereby controlling its ability to bind guest ions. Again, this application relies on the conformational flip mechanism specific to the trans isomer.

Spectroscopic Techniques for Conformational and Stereochemical Analysis

The elucidation of the three-dimensional structure and stereochemical integrity of chiral molecules like (1R,2S)-2-aminocyclohexanol is fundamental to understanding their chemical behavior and interactions. Spectroscopic techniques are indispensable tools for this purpose, providing detailed insights into both the preferred spatial arrangements (conformations) of the molecule and the relative proportions of its stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining conformational equilibria in solution, while Circular Dichroism (CD) spectroscopy is exceptionally sensitive to the chiral nature of the molecule, making it ideal for quantifying enantiomeric purity.

NMR Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the conformational analysis of cyclohexane derivatives. auremn.org.br For (1R,2S)-2-aminocyclohexanol, which is a cis-isomer, the molecule exists in a dynamic equilibrium between two chair conformations. In one conformation, the amino and hydroxyl groups are in axial-equatorial (a,e) positions, and in the other, they are in equatorial-axial (e,a) positions. The position of this equilibrium is influenced by factors such as intramolecular hydrogen bonding, solvent polarity, and steric interactions. westmont.edu

Proton (¹H) NMR spectroscopy, particularly the analysis of vicinal coupling constants (³J), provides critical information for determining the predominant conformation. westmont.eduresearchgate.net The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus relationship. Large coupling constants (typically 9-12 Hz) are indicative of a trans-diaxial relationship between protons, while smaller values (2-5 Hz) correspond to axial-equatorial or equatorial-equatorial arrangements. westmont.edu

In the context of trans-2-aminocyclohexanol derivatives, which can exist in diaxial or diequatorial conformations, ¹H NMR studies have shown that intramolecular hydrogen bonding between the amino and hydroxyl groups can stabilize the otherwise less favored diaxial conformation. westmont.edu Acidification of the amino group disrupts this hydrogen bond, causing a shift in the conformational equilibrium toward the diequatorial form, which can be monitored by changes in the NMR coupling constants. westmont.edu While (1R,2S)-2-aminocyclohexanol is a cis-isomer, the same principles of analyzing coupling constants apply to determining the orientation of its substituents.

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) further refine stereochemical and conformational assignments. longdom.orgwordpress.com

COSY identifies protons that are coupled to each other, helping to map the connectivity within the cyclohexane ring. longdom.org

NOESY detects through-space interactions between protons that are in close proximity, providing definitive evidence for the relative stereochemistry and conformation. For example, a NOESY cross-peak between protons on carbons 1 and 2 would confirm their cis relationship. wordpress.com

The table below illustrates typical ¹H NMR data used to analyze the conformation of substituted aminocyclohexanol systems.

| Parameter | Significance in Conformational Analysis | Typical Values |

| Chemical Shift (δ) | The electronic environment of a proton. Axial and equatorial protons have different chemical shifts. | Varies depending on solvent and substituents. |

| Vicinal Coupling Constant (³JH,H) | The dihedral angle between adjacent protons. It is the most direct probe of conformation. | Diaxial: 9-12 Hz Axial-equatorial: 2-5 Hz Equatorial-equatorial: 2-5 Hz |

| Nuclear Overhauser Effect (NOE) | Through-space correlation between protons. Confirms spatial proximity and relative stereochemistry. | Presence of a cross-peak indicates proximity (< 5 Å). |

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a powerful optical technique for the analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. nih.gov Since enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to determine the absolute configuration of a molecule and to quantify its enantiomeric excess (ee). acs.org

For a molecule like (1R,2S)-2-aminocyclohexanol, which lacks a strong intrinsic chromophore, direct CD analysis can be challenging. However, its ee can be determined effectively through the formation of supramolecular assemblies or derivatives that generate strong CD signals. nih.govnih.gov This is often achieved by reacting the analyte with a chiral or achiral host molecule to form diastereomeric complexes that have distinct CD spectra. nih.govutexas.edu

One advanced method involves the use of dynamic-covalent assemblies. nih.govnih.gov In a demonstration using 2-aminocyclohexanol (B3021766), separate CD assays were developed to target the chiral secondary alcohol and the chiral primary amine. nih.gov The interaction of the chiral analyte with a metal-ligand complex, for instance, can induce a metal-to-ligand charge transfer (MLCT) band in the visible region of the CD spectrum. nih.gov The resulting diastereomeric host-guest complexes produce CD signals of the same sign but different amplitudes, allowing for the differentiation of enantiomers. nih.gov

A significant finding in the analysis of 2-aminocyclohexanol is that the stereocenter adjacent to the functional group being assayed influences the spectroscopic signal. nih.gov This means that when analyzing the chirality at the alcohol center (C1), the stereochemistry at the amine center (C2) affects the CD signal's intensity, and vice-versa. This complexity requires the use of chemometric approaches, such as linear discriminant analysis, to fully speciate all four stereoisomers and accurately determine both enantiomeric excess (ee) and diastereomeric excess (de). nih.govnih.gov

The Exciton-Coupled Circular Dichroism (ECCD) method is another sophisticated approach. acs.org This technique involves creating a derivative of the analyte that contains two chromophores. The spatial interaction between these chromophores leads to a characteristic split CD signal (a bisignate curve). The sign of this "Cotton effect" can be directly related to the absolute configuration of the stereocenters holding the chromophores. wordpress.com

The following table summarizes key aspects of using CD spectroscopy for the analysis of chiral amines and alcohols.

| CD Method | Principle | Application to (1R,2S)-2-Aminocyclohexanol |

| Derivative Formation | The analyte is reacted with a chromophoric agent to create a new molecule with a strong CD signal. | Reacting the amine or alcohol with a chiral derivatizing agent to form amides or esters that can be analyzed. |

| Supramolecular Host-Guest Chemistry | The analyte forms a non-covalent complex with a chiral host, inducing a CD signal in the host-guest assembly. nsf.gov | Mixing with a chiral metal complex (e.g., BINAP-Cu(I)) to form diastereomeric complexes with unique CD spectra. nih.gov |

| Exciton-Coupled CD (ECCD) | Two chromophores are introduced into the molecule, and their spatial interaction (exciton coupling) generates a predictable CD signal. acs.org | Derivatization of both the amino and hydroxyl groups with suitable chromophores to determine absolute configuration. |

| Chemometric Analysis | Statistical methods are used to analyze complex spectral data from an array of sensors or multiple assays. nih.govutexas.edu | Required for 2-aminocyclohexanol to account for the influence of adjacent stereocenters and accurately determine ee and de. nih.govnih.gov |

Mechanistic Investigations of Biological Interactions Involving 1r,2s 2 Aminocyclohexanol

Interaction with Enzymes and Biochemical Pathways

(1R,2S)-2-aminocyclohexanol is noted for its interaction with enzymes involved in the biosynthesis of natural products, particularly those produced by polyketide synthases. Its structural characteristics enable it to serve as a molecular probe or mimic in complex enzymatic systems.

Substrate Mimicry in Polyketide Synthase Systems (e.g., AmcF–AmcG)

In the biosynthesis of polyketides, complex natural products are assembled from simple acyl-CoA precursors in a stepwise fashion analogous to fatty acid synthesis. nih.gov Type II polyketide synthase (PKS) systems, in particular, utilize a set of discrete, iteratively used enzymes to build a polyketide chain. A key example is the enzymatic machinery responsible for the biosynthesis of cispentacin, a nonproteinogenic amino acid with antifungal properties. nih.govnih.gov

The core of this pathway involves a heterodimeric enzyme complex, AmcF–AmcG, which functions as a type II PKS-like system. nih.govresearchgate.net The AmcF subunit acts as a ketosynthase (KS), catalyzing the condensation of acyl chains. (1R,2S)-2-aminocyclohexanol can act as a substrate mimic in such systems. Its defined stereochemistry allows it to fit into the active site of enzymes like AmcF-AmcG, which are tailored to recognize specific molecular shapes and functional group arrangements. By mimicking the natural substrate, it can be used to study the mechanism of these enzymes and understand the structural requirements for substrate recognition and turnover.

Role in C2 Elongation and Cyclization Reactions in Biosynthesis

The AmcF–AmcG enzyme complex is responsible for two critical steps in the cispentacin pathway: a single C2 elongation and a subsequent cyclization reaction to form a five-membered ring intermediate. nih.govnih.gov The process begins when the starter unit, 2-oxoglutaryl-AmcB (an acyl carrier protein), is condensed with a malonyl-AmcB extender unit. This reaction, a decarboxylative Claisen condensation, extends the chain by two carbons (C2 elongation). nih.govnih.govresearchgate.net

Following elongation, the AmcF-AmcG complex catalyzes an intramolecular cyclization of the newly formed linear intermediate, which is still attached to the acyl carrier protein, to create the characteristic five-membered ring of the cispentacin precursor. nih.govresearchgate.net The ability of (1R,2S)-2-aminocyclohexanol to interact with this system suggests its potential to influence or probe these specific chemical transformations, providing insight into the mechanisms that govern chain extension and the formation of cyclic structures in natural product biosynthesis.

Influences on Protein-Ligand Interactions

Protein-ligand interactions are fundamental to nearly all biological processes. The specific three-dimensional structure of both the protein and the ligand determines the affinity and selectivity of binding. The rigid, chiral structure of (1R,2S)-2-aminocyclohexanol makes it an excellent candidate for studying these interactions. Its fixed spatial arrangement of amino and hydroxyl groups can satisfy the stringent geometric and hydrogen-bonding requirements of a protein's binding pocket. This allows researchers to probe how stereochemistry influences binding events and subsequent biological activity.

Biochemical Significance in Metabolic Pathways

Metabolic pathways are highly organized and interconnected series of enzymatic reactions. The interaction of small molecules with enzymes in these pathways can have significant regulatory effects. The demonstrated interaction of (1R,2S)-2-aminocyclohexanol with the AmcF–AmcG enzyme system highlights its biochemical significance. nih.gov This PKS-like system is a key component in the metabolic pathway leading to cispentacin. nih.govresearchgate.net By engaging with this enzyme complex, analogues like (1R,2S)-2-aminocyclohexanol can serve as tools to investigate the flow of metabolites and the regulation of this specialized biosynthetic pathway. Understanding such interactions is crucial for elucidating how natural products are synthesized and for the potential bioengineering of novel compounds.

Design of Conformationally Constrained Analogues for Biochemical Probes

To enhance the specificity and efficacy of molecular probes, researchers often design conformationally constrained analogues. By reducing the rotational freedom of a molecule, its structure is pre-organized into a conformation that is optimal for binding to its biological target. acs.orgnih.gov This can lead to increased binding affinity and selectivity. The cyclohexane (B81311) ring of (1R,2S)-2-aminocyclohexanol provides a rigid scaffold that is ideal for this purpose, serving as a foundational structure for creating highly specific biochemical probes. nih.govnih.gov

Future Perspectives in 1r,2s 2 Aminocyclohexanol Research

Development of Novel Stereoselective Methodologies

The utility of (1R,2S)-2-aminocyclohexanol and its derivatives as chiral auxiliaries and ligands is well-established. However, the quest for more efficient and highly selective synthetic transformations remains a vibrant area of research. Future efforts will likely concentrate on the design of new methodologies that leverage the unique structural features of this aminocyclohexanol derivative to achieve unprecedented levels of stereocontrol.

A significant future direction lies in the development of novel chiral auxiliaries derived from (1R,2S)-2-aminocyclohexanol for a broader range of asymmetric reactions. While its application in alkylation and aldol (B89426) reactions has shown promise, its potential in other C-C and C-X bond-forming reactions is yet to be fully explored. For instance, its use in asymmetric Diels-Alder reactions, Michael additions, and cyclopropanations could lead to highly efficient routes for the synthesis of complex chiral molecules. mdpi.comrsc.org The development of conformationally rigid oxazolidinone derivatives, similar to those derived from other cyclic amino alcohols, has demonstrated excellent diastereofacial selectivity (>99% de) in alkylation and aldol reactions. nih.gov Applying this concept to (1R,2S)-2-aminocyclohexanol could yield a new class of highly effective chiral auxiliaries.

Moreover, the exploration of multicomponent reactions (MCRs) utilizing (1R,2S)-2-aminocyclohexanol-based catalysts or auxiliaries presents a promising avenue for increasing synthetic efficiency. These reactions, where three or more reactants combine in a single step, offer significant advantages in terms of atom economy and reduced waste. The development of MCRs that deliver chiral products with high enantiomeric and diastereomeric purity will be a key focus.

| Reaction Type | Chiral Auxiliary/Ligand Derived from | Substrate Class | Potential Stereoselectivity |

| Asymmetric Alkylation | (1R,2S)-2-Aminocyclohexanol-derived oxazolidinone | Prochiral enolates | High diastereoselectivity |

| Asymmetric Aldol Reaction | (1R,2S)-2-Aminocyclohexanol-derived oxazolidinone | Aldehydes and ketones | High syn-selectivity |

| Asymmetric Diels-Alder | Lewis acid complex of (1R,2S)-2-aminocyclohexanol derivative | Dienes and dienophiles | High endo/exo and facial selectivity |

| Asymmetric Michael Addition | (1R,2S)-2-Aminocyclohexanol-based organocatalyst | α,β-Unsaturated compounds | High enantioselectivity |

Exploration of Advanced Catalytic Systems

The development of advanced catalytic systems incorporating (1R,2S)-2-aminocyclohexanol is a cornerstone of future research. This includes the design of novel metal-based catalysts, organocatalysts, and the expansion of biocatalytic methods.

Metal-Based Catalysis: The synthesis of new chiral ligands derived from (1R,2S)-2-aminocyclohexanol for transition metal catalysis is a field ripe for exploration. These ligands can be designed to create a specific chiral environment around the metal center, enabling highly enantioselective transformations such as asymmetric hydrogenations, oxidations, and C-C cross-coupling reactions. chiralpedia.com The modular nature of the aminocyclohexanol backbone allows for fine-tuning of steric and electronic properties of the resulting ligands to optimize catalytic activity and selectivity for specific reactions.

Organocatalysis: The field of asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, and (1R,2S)-2-aminocyclohexanol is an ideal scaffold for the development of new organocatalysts. rsc.orgbeilstein-journals.org Derivatives can be synthesized to act as chiral Brønsted acids, Brønsted bases, or phase-transfer catalysts. For example, thiourea (B124793) or squaramide derivatives of (1R,2S)-2-aminocyclohexanol could be effective hydrogen-bond donors for activating electrophiles in a variety of enantioselective reactions. The development of such catalysts would offer metal-free alternatives for the synthesis of chiral compounds, which is particularly important in the pharmaceutical industry. rsc.org

Biocatalysis: Recent advancements in biocatalysis have demonstrated the potential for highly efficient and stereoselective synthesis of all four stereoisomers of 2-aminocyclohexanol (B3021766), including the (1R,2S) isomer. An artificial cascade biocatalysis system employing an epoxide hydrolase, an alcohol dehydrogenase, and a reductive aminase or an amine dehydrogenase has achieved high yields (up to 95%) and excellent stereoselectivity (up to 98% de). cjcatal.com Future research will focus on expanding the substrate scope of these enzymatic cascades and engineering the enzymes for even higher efficiency and selectivity. This approach provides a green and sustainable route to (1R,2S)-2-aminocyclohexanol and its derivatives. acsgcipr.org

| Catalytic System | Catalyst Type | Target Reactions | Key Advantages |

| Metal-Based Catalysis | (1R,2S)-2-Aminocyclohexanol-derived phosphine (B1218219) or N-heterocyclic carbene ligands with transition metals | Asymmetric hydrogenation, cross-coupling | High turnover numbers, broad substrate scope |

| Organocatalysis | Thiourea or squaramide derivatives of (1R,2S)-2-aminocyclohexanol | Michael additions, Friedel-Crafts reactions | Metal-free, mild reaction conditions |

| Biocatalysis | Multi-enzyme cascade systems | Synthesis of (1R,2S)-2-aminocyclohexanol and derivatives | High stereoselectivity, environmentally benign |

Integration into Advanced Materials and Supramolecular Devices

The unique stereochemical and functional properties of (1R,2S)-2-aminocyclohexanol make it an attractive building block for the creation of advanced materials and supramolecular devices with tailored functionalities.

Chiral Polymers: The incorporation of (1R,2S)-2-aminocyclohexanol as a chiral monomer into polymer backbones can lead to the formation of chiral polymers with helical structures or other forms of organized chirality. mdpi.comresearchgate.net These materials are of interest for applications in chiral chromatography, as sensors for chiral molecules, and in asymmetric catalysis. Future work will involve the synthesis and characterization of polymers derived from (1R,2S)-2-aminocyclohexanol and the investigation of how the chirality of the monomer translates to the macroscopic properties of the polymer.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net The incorporation of chiral ligands, such as derivatives of (1R,2S)-2-aminocyclohexanol, into MOF structures can create chiral porous materials. engineering.org.cn These chiral MOFs have potential applications in enantioselective separations, asymmetric catalysis, and sensing. uni-hannover.de The predictable geometry of (1R,2S)-2-aminocyclohexanol can be exploited to design MOFs with specific pore sizes and chiral environments.

Supramolecular Devices: The ability of (1R,2S)-2-aminocyclohexanol to form hydrogen bonds and its rigid cyclic structure make it an excellent candidate for the construction of self-assembling supramolecular systems. nih.gov By attaching appropriate recognition units, derivatives of this compound could self-assemble into well-defined nanostructures such as fibers, gels, or vesicles. rsc.org These supramolecular assemblies could function as stimuli-responsive materials, drug delivery vehicles, or components of molecular machines. The cis-relationship of the functional groups could be used to direct the self-assembly process and to create specific binding pockets within the supramolecular structure.

Computational Chemistry and Theoretical Studies for Mechanistic Elucidation and Rational Design

Computational chemistry and theoretical studies are expected to play an increasingly important role in advancing the research of (1R,2S)-2-aminocyclohexanol. These methods provide powerful tools for understanding reaction mechanisms, predicting stereochemical outcomes, and designing new and improved catalysts and materials.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the transition states of reactions catalyzed by (1R,2S)-2-aminocyclohexanol-derived systems. This allows for a detailed understanding of the factors that control stereoselectivity. For example, DFT studies have been used to rationalize the high diastereoselectivity observed in the formation of oxazaphospholidine intermediates from the (1S,2S)-isomer. Similar studies on reactions involving (1R,2S)-2-aminocyclohexanol will be crucial for optimizing reaction conditions and for the rational design of more effective catalysts.

Rational Design: Computational modeling can be used to design new chiral ligands and organocatalysts based on the (1R,2S)-2-aminocyclohexanol scaffold. By simulating the interaction of different derivatives with substrates, it is possible to predict which structures will lead to the highest levels of stereocontrol. This in silico approach can significantly accelerate the discovery of new catalysts by reducing the need for extensive experimental screening.

Predicting Material Properties: For the development of advanced materials, computational methods can be used to predict the properties of polymers and MOFs incorporating (1R,2S)-2-aminocyclohexanol. For instance, molecular dynamics simulations can provide insights into the folding of chiral polymers and the stability of supramolecular assemblies. nih.gov These predictions can guide the synthesis of materials with desired properties for specific applications.

| Computational Method | Application Area | Insights Gained |

| Density Functional Theory (DFT) | Catalysis | Transition state energies, reaction pathways, origins of stereoselectivity |

| Molecular Dynamics (MD) | Materials Science | Polymer conformation, supramolecular assembly, material stability |

| Quantitative Structure-Activity Relationship (QSAR) | Catalyst Design | Correlation of catalyst structure with activity and selectivity |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R,2S)-2-aminocyclohexanol with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, (1S,2S)-2-aminocyclohexanol has been employed as a chiral auxiliary in the diastereoselective formation of oxazaphospholidine intermediates, enabling precise stereocontrol . Alternatively, enzymatic resolution or chromatographic separation (e.g., chiral HPLC) using derivatives like hydrochloride salts (e.g., (1R,2S)-2-aminocyclohexanol hydrochloride, CAS 190792-72-4) can isolate the desired enantiomer .

Q. How should (1R,2S)-2-aminocyclohexanol derivatives be stored to maintain stability?

- Methodological Answer : Hydrochloride salts of the compound (e.g., (1R,2S)-2-aminocyclohexanol hydrochloride) should be stored in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Storage under inert gas (e.g., nitrogen) is recommended for free-base forms to avoid degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in the biological activity of (1R,2S)-2-aminocyclohexanol derivatives observed across in vitro vs. in vivo models?

- Methodological Answer : Discrepancies often arise due to efflux transporters (e.g., P-glycoprotein, P-gp) limiting central nervous system (CNS) penetration. For instance, amide derivatives of (1S,2S)-2-aminocyclohexanol showed high potency but were P-gp substrates, reducing in vivo efficacy. To mitigate this, structural optimization (e.g., introducing pyran substituents) improved CSF penetration in rats while maintaining target engagement . Parallel assays measuring plasma/CSF ratios and P-gp inhibition should be integrated into experimental workflows.